molecular formula C25H34O9S B13862157 4-Methylumbelliferyl 1,2-O-(Dibutylsulfane)-alpha-L-Idopyranuronic Acid Methyl Ester

4-Methylumbelliferyl 1,2-O-(Dibutylsulfane)-alpha-L-Idopyranuronic Acid Methyl Ester

Cat. No.: B13862157
M. Wt: 510.6 g/mol
InChI Key: PBKFPPFUILFFQT-LYVDORBWSA-N
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Description

4-Methylumbelliferyl 1,2-O-(Dibutylsulfane)-alpha-L-Idopyranuronic Acid Methyl Ester is a fluorogenic substrate used in the assay of alpha-L-Iduronidase. This compound is significant in the diagnosis of Mucopolysaccharidosis II (Hunter disease), a lysosomal storage disorder.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl 1,2-O-(Dibutylsulfane)-alpha-L-Idopyranuronic Acid Methyl Ester involves multiple steps. The starting material is typically 4-Methylumbelliferone, which undergoes glycosylation with alpha-L-Idopyranuronic acid derivatives. The dibutylsulfane group is introduced through a substitution reaction, and the final product is obtained by esterification.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methylumbelliferyl 1,2-O-(Dibutylsulfane)-alpha-L-Idopyranuronic Acid Methyl Ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The dibutylsulfane group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like thiols and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methylumbelliferyl 1,2-O-(Dibutylsulfane)-alpha-L-Idopyranuronic Acid Methyl Ester has several applications in scientific research:

    Chemistry: Used as a fluorogenic substrate in enzyme assays.

    Biology: Helps in studying enzyme kinetics and mechanisms.

    Medicine: Essential in diagnosing lysosomal storage disorders like Mucopolysaccharidosis II.

    Industry: Used in the production of diagnostic kits and research reagents.

Mechanism of Action

The compound acts as a substrate for alpha-L-Iduronidase. When hydrolyzed by the enzyme, it releases a fluorescent product, 4-Methylumbelliferone, which can be quantitatively measured. This fluorescence is used to assess enzyme activity and diagnose related disorders.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylumbelliferyl alpha-L-Idopyranosiduronic Acid 2-Sulfate Disodium Salt
  • 4-Methylumbelliferyl beta-D-Glucuronide
  • 4-Methylumbelliferyl alpha-D-Galactopyranoside

Uniqueness

4-Methylumbelliferyl 1,2-O-(Dibutylsulfane)-alpha-L-Idopyranuronic Acid Methyl Ester is unique due to its specific use in diagnosing Mucopolysaccharidosis II. Its fluorogenic properties and the presence of the dibutylsulfane group make it distinct from other similar compounds.

Properties

Molecular Formula

C25H34O9S

Molecular Weight

510.6 g/mol

IUPAC Name

methyl (1R,5S,6S,8S,9S)-3,3-dibutyl-9-hydroxy-8-(4-methyl-2-oxochromen-7-yl)oxy-2,4,7-trioxa-3λ4-thiabicyclo[3.3.1]nonane-6-carboxylate

InChI

InChI=1S/C25H34O9S/c1-5-7-11-35(12-8-6-2)33-21-20(27)22(34-35)25(32-23(21)24(28)29-4)30-16-9-10-17-15(3)13-19(26)31-18(17)14-16/h9-10,13-14,20-23,25,27H,5-8,11-12H2,1-4H3/t20-,21-,22+,23-,25+/m0/s1

InChI Key

PBKFPPFUILFFQT-LYVDORBWSA-N

Isomeric SMILES

CCCCS1(O[C@H]2[C@@H]([C@@H](O1)[C@@H](O[C@@H]2C(=O)OC)OC3=CC4=C(C=C3)C(=CC(=O)O4)C)O)CCCC

Canonical SMILES

CCCCS1(OC2C(C(O1)C(OC2C(=O)OC)OC3=CC4=C(C=C3)C(=CC(=O)O4)C)O)CCCC

Origin of Product

United States

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